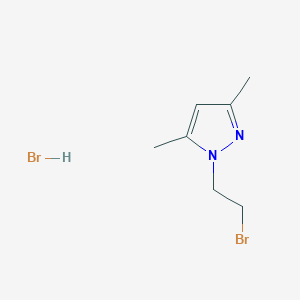![molecular formula C12H8ClN3O3 B2837988 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid CAS No. 294853-37-5](/img/structure/B2837988.png)
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 4-chlorobenzoyl group and an amino group at the 3-position, and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用機序
Target of Action
It’s known that this compound is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment , suggesting that the compound might also target Mycobacterium tuberculosis .
Result of Action
It’s known that n-(4-chlorophenyl)pyrazine-2-carboxamides, a related compound, showed good activity against mycobacterium tuberculosis h37rv . This suggests that 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid might also have antimycobacterial effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step often involves acylation reactions using 4-chlorobenzoyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
類似化合物との比較
Similar Compounds
3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylic Acid: Similar structure with a methyl group instead of a chlorine atom.
3-[(4-fluorobenzoyl)amino]pyrazine-2-carboxylic Acid: Contains a fluorine atom instead of chlorine.
3-[(4-bromobenzoyl)amino]pyrazine-2-carboxylic Acid: Features a bromine atom in place of chlorine.
Uniqueness
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom may enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
特性
IUPAC Name |
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-8-3-1-7(2-4-8)11(17)16-10-9(12(18)19)14-5-6-15-10/h1-6H,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGKVCZDGYFEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2837906.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)





![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)



![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

amine](/img/structure/B2837928.png)
